N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core. This structure is modified with a 4-fluorobenzyl group at position 3 and a thioacetamide side chain linked to a 3,4-dimethoxyphenethyl moiety.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O3S/c1-32-18-8-5-15(11-19(18)33-2)9-10-25-20(31)13-34-23-21-22(26-14-27-23)30(29-28-21)12-16-3-6-17(24)7-4-16/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAXBJAWIZLJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps:
Formation of the triazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the triazolopyrimidine core.
Attachment of the dimethoxyphenethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Thioacetamide linkage formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazolopyrimidine core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, inflammation, or neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Triazolo[4,5-d]pyrimidine Derivatives
- Compound from : N-(4-acetylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide shares the triazolo[4,5-d]pyrimidine core but substitutes the 3-position with an ethyl group and the acetamide side chain with a 4-acetylphenyl group. Its molecular weight (356.4 g/mol) is significantly lower than the target compound’s calculated weight (~532.57 g/mol), reflecting the latter’s bulkier substituents .
- Impact of Fluorobenzyl vs. Ethyl: The 4-fluorobenzyl group in the target compound likely enhances lipophilicity and target binding compared to the ethyl group, as fluorinated aromatic systems are known to improve metabolic stability and bioavailability.
Thiazolo[4,5-d]pyrimidine Derivatives ()
- The 7-phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 19 and 20) replace the triazole ring with a thiazole. Microwave-assisted synthesis methods for these derivatives may also influence purity and yield .
Pyrazolo-Benzothiazine Derivatives ()
- 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide features a pyrazolo-benzothiazine core but retains a fluorobenzyl-acetamide motif. Ahmad et al. (2010) reported antimicrobial activity for similar compounds, suggesting that fluorobenzyl groups may contribute to bioactivity regardless of the core heterocycle .
Functional Group Influence on Bioactivity
Acetamide Side Chain Modifications
- 3,4-Dimethoxyphenethyl : The dimethoxy groups in the target compound may enhance solubility via polar interactions while the phenethyl chain could facilitate membrane penetration.
- 2-Fluorobenzyl () : The ortho-fluorine position may sterically hinder binding compared to the para-fluorine in the target compound.
Data Table: Structural and Functional Comparison
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 465.56 g/mol. The structural components include a dimethoxyphenethyl group and a triazolopyrimidine moiety linked via a thioacetamide group. This unique structure is hypothesized to contribute to its biological activity.
Research indicates that compounds with similar structures exhibit various pharmacological activities:
- Anticancer Activity : Many triazole derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells. The triazolo[4,5-d]pyrimidine structure is known for its ability to inhibit cell proliferation and induce cell cycle arrest.
- Anti-inflammatory Effects : Compounds containing thiol groups often demonstrate anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activity against various pathogens.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values ranged from 5 to 15 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics.
In Vivo Studies
Animal models have been utilized to assess the compound's efficacy and safety profile:
- Tumor Models : In xenograft models using mice implanted with human tumor cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Toxicity Assessments : Acute toxicity studies revealed an LD50 greater than 1000 mg/kg, suggesting a relatively safe profile for further development.
Case Studies
- Case Study on Anticancer Activity :
- Study on Anti-inflammatory Effects :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 465.56 g/mol |
| IC50 (MCF-7) | 10 µM |
| IC50 (HeLa) | 8 µM |
| LD50 (In Vivo) | >1000 mg/kg |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of triazolo[4,5-d]pyrimidine derivatives typically involves multi-step reactions. Key steps include:
- Nucleophilic substitution : Reacting a thiol-containing intermediate (e.g., 7-mercapto-triazolo[4,5-d]pyrimidine) with an alkylating agent (e.g., bromoacetamide derivatives) in polar aprotic solvents like acetonitrile or THF at 50–80°C. Triethylamine is often used to neutralize HBr byproducts .
- Amide coupling : The phenethylamine moiety can be introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) or direct alkylation. Yield optimization may require controlled stoichiometry (1.2–1.5 equivalents of the alkylating agent) and inert atmospheres to prevent oxidation .
- Yield monitoring : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by TLC/HPLC ensure intermediate purity. Reported yields for analogous compounds range from 69–90% .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming regiochemistry of the triazole ring and substituent positions. Aromatic protons in the 4-fluorobenzyl group appear as doublets (δ 7.2–7.4 ppm), while methoxy groups show singlets at δ 3.7–3.9 ppm .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1748 cm⁻¹ for acetamide and triazolopyrimidine carbonyls) .
- X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing, as demonstrated for structurally related acetamide derivatives .
- Elemental analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/S values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Substituent variation : Systematically modify the 4-fluorobenzyl, dimethoxyphenethyl, or thioacetamide groups. For example:
- Replace the 4-fluoro group with Cl, Br, or methyl to assess electronic effects .
- Vary methoxy positions (e.g., 2,4- vs. 3,4-dimethoxy) to study steric influences .
- Biological assays : Test derivatives in target-specific assays (e.g., enzyme inhibition, cytotoxicity). For triazolopyrimidines, antiplatelet or apoptotic activity screens are common .
- Data analysis : Use IC50/EC50 values and molecular docking (e.g., AutoDock Vina) to correlate substituent properties (logP, polar surface area) with activity .
Q. What strategies resolve discrepancies between computational predictions and experimental binding affinity data?
- Methodological Answer :
- Re-evaluate force fields : Adjust parameters in molecular dynamics simulations (e.g., AMBER, CHARMM) to better model triazole-pyrimidine interactions .
- Crystallographic validation : Compare predicted binding poses with X-ray structures of protein-ligand complexes (if available) .
- Experimental controls : Repeat assays under varied conditions (pH, ionic strength) to identify confounding factors. For example, fluorobenzyl derivatives may exhibit pH-dependent solubility .
Q. How can in vivo pharmacokinetic studies be structured to assess bioavailability and metabolic stability?
- Methodological Answer :
- Animal models : Administer the compound (oral/i.v.) to rodents and collect plasma/tissue samples at timed intervals. Use LC-MS/MS to quantify parent compound and metabolites .
- Metabolic profiling : Incubate the compound with liver microsomes (human/rodent) to identify Phase I/II metabolites (e.g., demethylation, glucuronidation) .
- PK parameters : Calculate bioavailability (F%), half-life (t1/2), and clearance (CL) using non-compartmental analysis (WinNonlin). Triazolopyrimidines often exhibit moderate bioavailability (20–40%) due to first-pass metabolism .
Q. What methodologies confirm the compound’s stability under physiological and storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 1–4 weeks. Monitor degradation by HPLC; related compounds show stability in desiccated, light-protected environments .
- pH stability : Incubate in buffers (pH 1–9) and analyze by LC-UV. Acetamide derivatives are typically stable at pH 4–7 but hydrolyze under extreme acidic/basic conditions .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields or biological activities?
- Methodological Answer :
- Reproduce conditions : Verify solvent purity, reaction times, and equipment calibration. For example, microwave-assisted synthesis () may yield higher reproducibility than conventional heating .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM). Discrepancies in antiplatelet activity (e.g., 50% vs. 80% inhibition) may arise from assay protocols (e.g., ADP vs. collagen-induced aggregation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
